3-(Adamantane-1-amido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-(Adamantane-1-amido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantane-1-amido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the adamantane-1-amido precursor. This is followed by the introduction of the 4-fluorophenyl group and the benzofuran-2-carboxamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-(Adamantane-1-amido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler compounds with fewer functional groups.
Scientific Research Applications
3-(Adamantane-1-amido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential use as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological systems, including its potential as a ligand for specific receptors.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Its unique structure makes it a candidate for use in materials science and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(Adamantane-1-amido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(adamantane-1-amido)-4-(4-fluorophenyl)thiophene-3-carboxylate: A similar compound with a thiophene ring instead of a benzofuran ring.
Adamantane derivatives: Compounds featuring the adamantane moiety with various functional groups.
Uniqueness
3-(Adamantane-1-amido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide stands out due to its unique combination of structural features, including the adamantane, fluorophenyl, and benzofuran moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(adamantane-1-carbonylamino)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O3/c27-18-5-7-19(8-6-18)28-24(30)23-22(20-3-1-2-4-21(20)32-23)29-25(31)26-12-15-9-16(13-26)11-17(10-15)14-26/h1-8,15-17H,9-14H2,(H,28,30)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXFERIYRWSHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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